molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No. B1265539
CAS RN: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butylbenzaldehyde and related compounds has been explored through various methodologies. For instance, a short synthesis route has been developed for tert-butyl-hydroxylated derivatives, utilizing the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% through a four-step process starting from 2-tert-butyl-p-cresol (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, investigations into the electro-methoxylation reactions of related compounds in methanol have provided insights into the chemical behavior and potential synthesis pathways for 4-tert-Butylbenzaldehyde derivatives (Nematollahi & Golabi, 2000).

Molecular Structure Analysis

The molecular structure of 4-tert-Butylbenzaldehyde and its derivatives has been analyzed through various studies. Schiff bases derived from 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde with diamines exhibit interesting tautomeric forms and are influenced by intermolecular hydrogen bonding, providing insights into the structural versatility and reactivity of these compounds (Arsenyev et al., 2013).

Chemical Reactions and Properties

4-tert-Butylbenzaldehyde participates in various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, N-tert-butanesulfinyl imines, derived from aldehydes including 4-tert-Butylbenzaldehyde, serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the compound's role in facilitating the synthesis of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

The study of physical properties such as vapor pressure and thermophysical characteristics of 4-tert-Butylbenzaldehyde contributes to a deeper understanding of its behavior in various conditions. Measurements and correlation studies have been conducted to determine these properties, offering valuable data for its application in industrial processes (Kosuru et al., 2019).

Chemical Properties Analysis

Investigations into the chemical properties of 4-tert-Butylbenzaldehyde reveal its potential in selective oxidation reactions. For instance, selective oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using aqueous hydrogen peroxide and Co/MCM-41 catalysts under mild conditions has demonstrated reasonable selectivity and conversion rates, highlighting the compound's utility in producing valuable derivatives (Li et al., 2007).

Scientific Research Applications

Phase Equilibria and Thermophysical Properties

4-tert-Butylbenzaldehyde is utilized in the measurement and correlation of phase equilibria and thermophysical properties. Kosuru et al. (2019) studied its vapor pressure data and thermophysical properties, such as refractive index, density, viscosity, and surface tension at different temperatures. This research is significant in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).

Catalytic Oxidation

The compound plays a role in the catalytic oxidation processes. For example, van de Water et al. (2007) explored its partial oxidation to 4-tert-butylbenzaldehyde by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions combined with cobalt(II) acetate or cerium(III) acetate (van de Water et al., 2007).

Electro-Methoxylation Reaction

In electrochemical studies, Nematollahi and Golabi (2000) investigated the electrochemical oxidation of 4-tert-butylcatechol in methanol, highlighting its relevance in the electro-methoxylation reaction (Nematollahi & Golabi, 2000).

Synthesis Processes

4-tert-Butylbenzaldehyde is essential in various synthesis processes. Inagaki et al. (2003) developed a synthesis of tert-butyl-hydroxylated S-2474, highlighting the role of 4-tert-butylbenzaldehyde in synthesizing complex organic compounds (Inagaki et al., 2003).

Selective Oxidation Over Catalysts

Li et al. (2007) reported the selective oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using aqueous hydrogen peroxide as an oxidant and Co/MCM-41 as the catalyst (Li et al., 2007).

Interfacial Activity Studies

The interfacial activity of 2-hydroxy-5-tert-butylbenzaldehyde oxime was studied by Wiśniewski and Szymanowski (1994) in systems containing mixed diluents like toluene and octane (Wiśniewski & Szymanowski, 1994).

Inhibition Studies

Amin and Beattie (2003) explored the inhibition in the hydrogen peroxide oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldhyde, an essential fragrance intermediate (Amin & Beattie, 2003).

Safety And Hazards

4-tert-Butylbenzaldehyde is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long lasting effects .

Future Directions

While specific future directions for 4-tert-Butylbenzaldehyde are not mentioned in the search results, its role as an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds suggests potential for continued use and study in these areas .

properties

IUPAC Name

4-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXINXDGSUFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027343
Record name 4-tert-Butylbenzaldehyde
Source EPA DSSTox
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzaldehyde

CAS RN

939-97-9
Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-Butylbenzaldehyde
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Record name Benzaldehyde, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-butylbenzaldehyde
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Record name 4-TERT-BUTYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Higher yields are obtained in the oxidation of methoxy-, phenoxy- or tert-butyl-substituted toluenes, which has been traced back to the positive inductive effect of these groups (Grybowska, 1987; Ueshima, 1992; Constantini, 1986). Thus, p-methoxytoluene and p-phenoxytoluene toluene can be oxidized to the corresponding aldehydes (EP 226 640) at 450° C. on a vanadium-thallium-cesium-antimony catalyst or a vanadium-cesium-potassium-phosphorus-iron-cobalt-oxide catalyst at a yield of over 75%. On the latter catalyst, in accordance with the weaker electron-donating effect of the tert-butyl substituent in comparison with the methoxy and phenoxy substituents, p-tert-butylbenzaldehyde is obtained with a yield of 56% (EP 226 640).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-phenoxytoluene toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanadium-thallium-cesium-antimony
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

17 g of hexamethylenetetramine, 9 ml of water, 6 ml of ethanol and 21.5 g of 95% p-tert-butylbenzyl chloride are added to a three-necked flask provided with a thermometer, magnetic stirrer and reflux condenser. The mixture is now warmed slowly to 45° C. while stirring. At this temperature the mixture is initially slurry-like and thereafter thinly liquid. An exothermic reaction occurs. The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away. Thereupon the mixture is stirred with renewed warming at 45° C. for 30 minutes. The reflux condenser is now replaced by a distillation bridge and 5 ml of ethanol are distilled off from the mixture under a slight vacuum (70 Torr). Thereupon, the distillation bridge is removed and a water separator is attached, thus enabling the separated water to flow back into the reaction vessel. The water separator is filled with about 60 ml of water and 10 ml of toluene and the mixture is treated with 60 ml of water. The mixture is heated to 140° C. At the beginning of the steam distillation the pH-value is adjusted to 4.5-5 by means of 60% sulphuric acid. The liquid in the water separator is renewed several times. The organic phases are separated from the distillates and the aqueous fractions are extracted with ether. The ether extracts and organic phases are in each case combined and washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution and finally again with water and then concentrated. There are thus obtained a total of 14.7 g of crude product which are fractionated at 17 Torr over a 5 cm Widmer column and give 11.8 g (60%) of p-tert-butylbenzaldehyde with a purity of 92% (NMR/GC).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 3 mL of acetic acid was dissolved 300 mg of p-t-butyltoluene to give a solution, and the solution was further combined with 150 mg of the catalyst A and 33 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere for 6 hours. The reaction mixture was analyzed through gas chromatography to find that p-t-butylbenzoic acid and p-t-butylbenzaldehyde were obtained in yields of 66.5% and 3.8%, respectively, with a conversion from p-t-butyltoluene of 82.2%. The catalyst A was separated from the reaction mixture through filtration, washed with ethyl acetate two times, dried at room temperature (25° C.) under reduced pressure, and recovered as a catalyst A1. The cobalt ion concentration in the reaction mixture, from which the catalyst A1 had been separated through filtration, was measured through atomic absorption spectrometry and was found to be 24 ppm.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
150 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
674
Citations
W Zhou, J Pan, F Sun, K Huang, M He… - … Kinetics, Mechanisms and …, 2016 - Springer
… 4-tert-Butylbenzaldehyde is a highly useful intermediate for the production of medicines, … of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde including direct electrooxidation. A yield of …
Number of citations: 9 link.springer.com
W Yu, Z Zhang, H Wang, Z Ge, TJ Pinnavaia - … and mesoporous materials, 2007 - Elsevier
… 4-tert-Butylbenzaldehyde is a valued intermediate for the … The industrial production of 4-tert-butylbenzaldehyde is carried … -butyltoluene to 4-tert-butylbenzaldehyde, including electrolysis …
Number of citations: 20 www.sciencedirect.com
RK Kosuru, V Aniya, A Kumari, HS Chitturi… - Journal of Molecular …, 2019 - Elsevier
… In the present study, surface tension and viscosity of 4-tert-butylbenzaldehyde have been measured using Mansingh survismeter which works on the principle of capillary flow and …
Number of citations: 5 www.sciencedirect.com
W Li, Y Xu, J Wang, Z Zhai, Z Yan, Y Yang - Catalysis letters, 2007 - Springer
Selective oxidation of 4-tert-butyltoluene (TBT) to 4-tert-butylbenzaldehyde (TBBZ) and 4-methylacetophenone (MAP) is reported for the first time using aqueous hydrogen peroxide as …
Number of citations: 8 link.springer.com
WH Yu, CH Zhou, XS Xu, ZH Ge - Chinese Chemical Letters, 2007 - Elsevier
… to 4-tert-butylbenzaldehyde over heterogeneous catalysts is challenging in fine chemistry. 4-tert-Butylbenzaldehyde … Industrial 4-tert-butylbenzaldehyde production is mainly employed …
Number of citations: 6 www.sciencedirect.com
LGA van de Water, A Kaza, JK Beattie… - … A European Journal, 2007 - Wiley Online Library
… The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde by hydrogen … The first pathway leads to the exclusive formation of 4-tert-butylbenzaldehyde, whereas reaction of …
WE Acree Jr - Journal of Molecular Liquids, 2019 - Elsevier
… The experimental vapor pressure of 4-tert-butylbenzaldehyde from Table 2 of reference [1] is p s /kPa = 13.93 at 440.24 K. On the other hand the back-calculated vapor pressure based …
Number of citations: 1 www.sciencedirect.com
W hua Yu, C hui Zhou, D shen Tong… - Journal of Molecular …, 2012 - Elsevier
… best catalytic performance in the oxidation of 4-tert-butyltoluene with O 2 , and gave a conversion of 43.7% of 4-tert-butyltoluene and maximal yield of 27.4% of 4-tert-butylbenzaldehyde …
Number of citations: 17 www.sciencedirect.com
M Al-Refai, M Al-Refai, BF Ali, BF Ali - Jordan Journal of Chemistry (JJC), 2021 - jjc.yu.edu.jo
… methanol which was used is a mixture of methanol/acetone (80:20%, respectively) and the product was probably generated by direct condensation between 4-tert-butylbenzaldehyde …
Number of citations: 3 jjc.yu.edu.jo
EC Constable, P Harverson, DR Smith, LA Whall - Tetrahedron, 1994 - Elsevier
… The reaction between diacetyl and two equivalents of 4-tert-butylbenzaldehyde using piperidine acetate as a catalyst affords 3 as an orange crystalline solid. This product undergoes …
Number of citations: 59 www.sciencedirect.com

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